4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide;hydrochloride
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Overview
Description
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide;hydrochloride is a compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide typically involves the reaction of cyanuric chloride with an appropriate amine. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of microwave irradiation to enhance the reaction rate and yield . The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with an amine to form an intermediate.
Step 2: The intermediate is further reacted with benzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Known for its antimicrobial activity.
6-Aryl-2,4-diamino-1,3,5-triazine: Used in the synthesis of biologically active molecules.
Uniqueness
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the triazine ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H17ClN6O2S |
---|---|
Molecular Weight |
332.81 g/mol |
IUPAC Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O2S.ClH/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19;/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16);1H |
InChI Key |
QRLCMBUJRLHXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)N)C.Cl |
Origin of Product |
United States |
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